molecular formula C18H14ClN3OS B2528212 2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-55-6

2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2528212
CAS No.: 537668-55-6
M. Wt: 355.84
InChI Key: FFGOMENZABYUNV-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has the potential to be used in a wide range of research areas.

Scientific Research Applications

High Refractive Index Materials

Transparent Aromatic Polyimides : Research has explored transparent polyimides derived from thiophenyl-substituted benzidines, which include compounds similar in structure to the query chemical. These materials exhibit high refractive indices and small birefringence, alongside good thermomechanical stabilities. Such characteristics suggest potential applications in optics, such as lenses or coatings requiring high light transmission and low distortion (Tapaswi et al., 2015).

Heterocyclic Chemistry

Heterocyclization of Sulfides : A study focused on the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide led to the formation of thiophene and pyrrole derivatives. This process highlights the versatility of sulfur-containing compounds in synthesizing complex heterocycles, which are crucial in pharmaceuticals and materials science (Rozentsveig et al., 2022).

Antifolate Inhibitors

Nonclassical Antifolate Inhibitors : Analogues of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, which share a sulfanyl-substituted aromatic structure with the target compound, have been investigated for their inhibitory effects on thymidylate synthase. These compounds show promise as antitumor and antibacterial agents, suggesting potential biomedical applications for structurally related sulfanyl-substituted compounds (Gangjee et al., 1996).

Molecular Docking and Spectroscopy

Molecular Docking and Spectroscopic Investigation : A study on a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, involved spectroscopic analysis and molecular docking to predict its inhibitory activity against specific enzymes. This approach can be applied to the compound for assessing its potential as a chemotherapeutic agent (Alzoman et al., 2015).

Antimicrobial and Antitubercular Agents

Anti-tubercular Evaluation : Pyridine derivatives, including compounds with chlorophenylsulfanyl groups, have been synthesized and evaluated for their anti-tubercular activity. One particular compound demonstrated significant potency against Mycobacterium tuberculosis, suggesting that related sulfanyl compounds could also possess antimicrobial properties (Manikannan et al., 2010).

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c1-22-17(23)16-15(13-4-2-3-5-14(13)20-16)21-18(22)24-10-11-6-8-12(19)9-7-11/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGOMENZABYUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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